

2-Chloro-6-Methylpyridine: A Technical Guide for Research and Development

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Compound of Interest

Compound Name:	2-Chloro-6-Methylpyridine
CAS No.:	18368-64-3
Cat. No.:	B1173947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-6-Methylpyridine**, a versatile heterocyclic intermediate crucial for the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document outlines its commercial availability and pricing for research purposes, details key synthetic transformations, and provides experimental protocols for its application in common cross-coupling reactions.

Commercial Availability and Pricing

2-Chloro-6-Methylpyridine is readily available from various chemical suppliers in research-grade quantities. The pricing is competitive and varies depending on the supplier and the quantity ordered. Below is a summary of representative pricing and availability from selected vendors.

Supplier	Quantity	Purity	Availability	Price (USD)
Supplier A	5 g	>98%	In Stock	~\$25
	25 g	>98%	In Stock	~\$70
	100 g	>98%	In Stock	~\$200
Supplier B	10 g	>99%	In Stock	~\$30
	50 g	>99%	In Stock	~\$100
	250 g	>99%	In Stock	~\$350
Supplier C	5 g	>97%	In Stock	~\$20
	25 g	>97%	In Stock	~\$60
	100 g	>97%	In Stock	~\$180

Note: Prices are approximate and subject to change. Please consult the respective supplier's website for the most current pricing and availability.

Physicochemical Properties

Property	Value
CAS Number	18368-63-3
Molecular Formula	C ₆ H ₆ ClN
Molecular Weight	127.57 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	177-178 °C
Melting Point	-23 °C
Density	1.167 g/mL at 25 °C

Key Synthetic Applications and Experimental Protocols

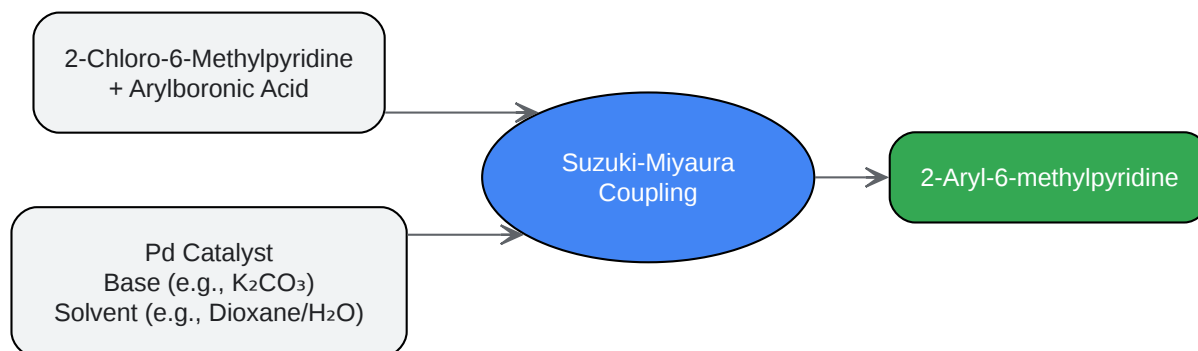
2-Chloro-6-Methylpyridine serves as a key building block in organic synthesis, primarily due to the reactivity of the chloro substituent which can be readily displaced or participate in cross-coupling reactions. Its utility is particularly notable in the construction of complex molecules, including kinase inhibitors and other biologically active compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

2-Chloro-6-Methylpyridine can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring.

- **Reaction Setup:** In an oven-dried Schlenk flask equipped with a magnetic stir bar, add **2-Chloro-6-Methylpyridine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0 equiv.) or cesium carbonate (Cs_2CO_3 , 2.0 equiv.).
- **Catalyst Addition:** To the flask, add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.05 equiv.) or a combination of Palladium(II) acetate ($Pd(OAc)_2$, 0.02 equiv.) and a phosphine ligand like SPhos (0.04 equiv.).
- **Solvent Addition:** Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane or toluene and an aqueous solution of the base.
- **Reaction Execution:** Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.



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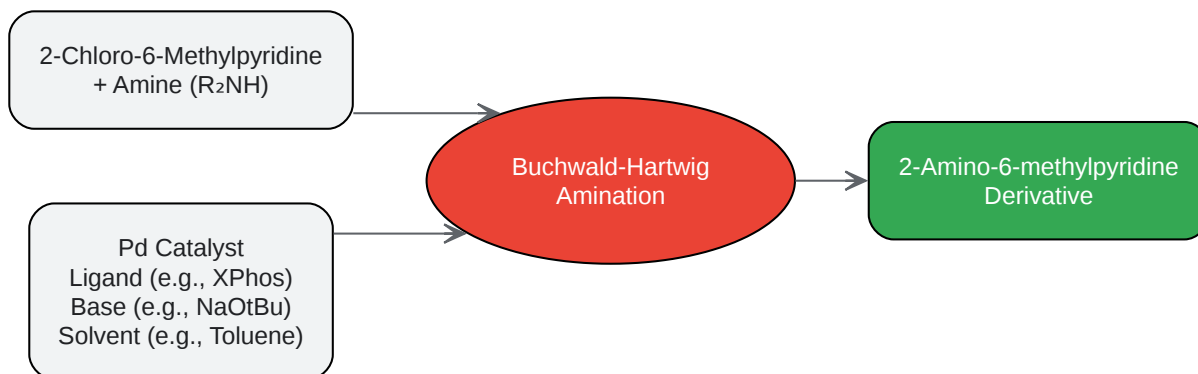
Caption: Workflow for Suzuki-Miyaura coupling of **2-Chloro-6-Methylpyridine**.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction allows for the coupling of **2-Chloro-6-Methylpyridine** with a wide variety of primary and secondary amines to synthesize 2-amino-6-methylpyridine derivatives, which are common scaffolds in medicinal chemistry.

- **Reaction Setup:** In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with **2-Chloro-6-Methylpyridine** (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 equiv.).
- **Catalyst Addition:** Add a palladium catalyst system. A common choice is a combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 equiv.) and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos (0.02-0.10 equiv.).
- **Solvent Addition:** Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
- **Reaction Execution:** Seal the Schlenk tube and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na_2SO_4 . After filtration and concentration, purify the crude product by flash column chromatography.



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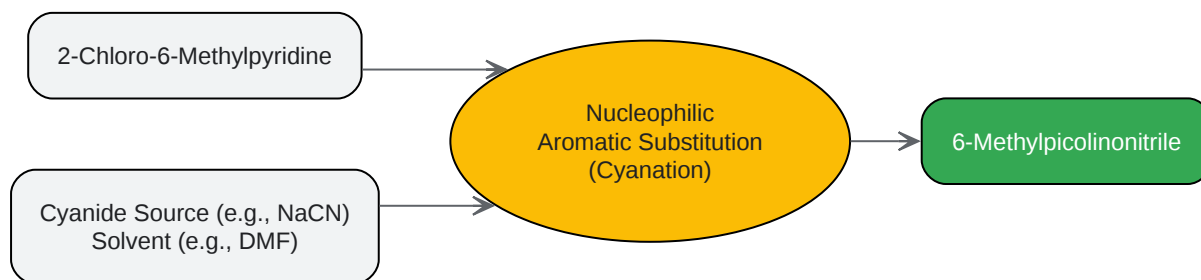
Caption: Workflow for Buchwald-Hartwig amination of **2-Chloro-6-Methylpyridine**.

Cyanation Reaction

The chloro group of **2-Chloro-6-Methylpyridine** can be displaced by a cyanide nucleophile to yield 2-cyano-6-methylpyridine, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.

- **Reaction Setup:** In a round-bottom flask, dissolve **2-Chloro-6-Methylpyridine** (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Reagent Addition:** Add a cyanide source, for example, sodium cyanide (NaCN , 1.5 equiv.) or potassium cyanide (KCN , 1.5 equiv.). The use of a palladium or nickel catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{NiCl}_2(\text{dppe})$, can facilitate the reaction, particularly for less reactive substrates, though for activated pyridines, thermal conditions may suffice.
- **Reaction Execution:** Heat the reaction mixture to a high temperature, typically between 100 and 150 °C. Monitor the progress of the reaction by TLC or GC-MS.

- **Work-up and Purification:** Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. The product can be purified by distillation or flash column chromatography.



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Caption: Workflow for the cyanation of **2-Chloro-6-Methylpyridine**.

Conclusion

2-Chloro-6-Methylpyridine is a commercially accessible and synthetically valuable building block for the development of novel pharmaceuticals and agrochemicals. Its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, makes it an indispensable tool for medicinal and process chemists. The experimental protocols provided herein serve as a guide for researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

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